4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Description
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRANWYUTLQCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Methyl-1,2,4-oxadiazol-3-yl Aniline Intermediate
A representative method for synthesizing 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a close analogue, involves:
Starting from 3-amino-N-hydroxybenzenecarboximidamide, treated with sodium hydride in dry tetrahydrofuran (THF) at 65°C for 30 minutes with molecular sieves to promote dehydration and cyclization.
Subsequent addition of methyl acetate in THF and reflux for 16 hours to complete the formation of the oxadiazole ring.
Workup involves aqueous extraction and purification by silica gel chromatography, yielding the oxadiazole aniline as a white solid.
This method highlights the use of amidoxime precursors and ester reagents under basic and reflux conditions to construct the oxadiazole ring attached to an aniline moiety.
Summary Table of Preparation Methods
Research Findings and Analysis
The amidoxime-based cyclization remains the most reliable route for the 1,2,4-oxadiazole ring construction, with modifications improving yield and purity.
One-pot methodologies using Vilsmeier reagent activation offer operational simplicity and good yields, suggesting a potential route for scale-up.
The methoxy linkage introduction is a classical ether formation reaction, but specific optimization for this compound is lacking in the literature, indicating an area for further research.
The hydrochloride salt form is standard for aniline derivatives to enhance water solubility and stability, facilitating biological testing and formulation.
Challenges include purification due to similar polarity of intermediates and by-products, necessitating chromatographic methods.
Emerging green chemistry approaches like mechanochemistry and photoredox catalysis could be adapted to this compound’s synthesis to improve sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as iron powder, hydrogen gas, and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkoxy, halo, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications in different industries.
Mechanism of Action
The mechanism by which 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ \text{C}{10}\text{H}{12}\text{ClN}3\text{O}2 $ (estimated based on analogs).
- Molecular Weight : ~211.65 g/mol (free base: $ \text{C}9\text{H}{10}\text{N}3\text{O}2 $, MW 175.19 + HCl).
- Structural Features : Methoxy linker, methyl-substituted oxadiazole, and primary amine (as hydrochloride).
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride (CAS No: 1269151-39-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- CAS Number : 1269151-39-4
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4-Oxadiazole Derivative | E. coli | 0.0195 |
| 4-Oxadiazole Derivative | Bacillus mycoides | 0.0048 |
| 4-Oxadiazole Derivative | C. albicans | 0.0048 |
These findings suggest that derivatives of oxadiazoles can be effective against both Gram-positive and Gram-negative bacteria, with some compounds showing low MIC values indicative of potent activity .
Antifungal Activity
The antifungal properties of this compound have also been explored. In studies involving various fungal strains, the compound demonstrated significant inhibitory effects:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| C. albicans | 24 |
| Fusarium oxysporum | 20 |
The results indicate that this compound could serve as a potential antifungal agent in clinical settings .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well documented. A study focused on the cytotoxic effects of these compounds against various cancer cell lines revealed promising results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| U251 (glioblastoma) | <10 |
| WM793 (melanoma) | <20 |
The presence of the oxadiazole moiety is believed to enhance the cytotoxicity of these compounds through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Case Study on Antibacterial Activity : A recent study tested various oxadiazole derivatives against E. coli and S. aureus, highlighting that modifications in the phenyl ring significantly influenced antibacterial efficacy. The study concluded that substituents at specific positions could enhance activity .
- Case Study on Anticancer Effects : Another research project investigated the effects of oxadiazole-containing compounds on breast cancer cell lines. The results showed that these compounds induced apoptosis and reduced cell viability significantly compared to control groups .
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR identify key groups: the aniline NH₂ (δ 5.5–6.5 ppm), methoxy protons (δ ~3.8 ppm), and oxadiazole ring carbons (δ 160–170 ppm). Aromatic protons appear as doublets due to para-substitution .
- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 254.08 (C₁₁H₁₃ClN₃O₂⁺). Fragmentation patterns show loss of HCl (Δ m/z 36) and cleavage of the oxadiazole ring .
- X-ray crystallography : SHELX software refines crystal structures, confirming bond angles and packing interactions. This is critical for resolving tautomeric forms of oxadiazoles .
What strategies resolve discrepancies in biological activity data across studies involving this compound?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out side products (e.g., unreacted aniline intermediates) .
- Dose-response curves : Test across a range (e.g., 1–100 µM) to identify non-linear effects, as seen in anti-Pneumocystis studies where activity plateaued at high doses .
- Structural analogs : Compare with derivatives like 4-(5-cyclobutyl-oxadiazol-3-yl)aniline hydrochloride to isolate the methoxy group’s role in bioactivity .
How does the methoxy group in the aniline moiety influence physicochemical properties and bioactivity?
Advanced Research Focus
The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) and stabilizes the molecule via hydrogen bonding. In SAR studies, its electron-donating effect increases binding affinity to targets like enzymes or receptors. For example, replacing methoxy with methyl (as in 4-methyl-N-(2-methylpropyl)aniline hydrochloride) reduces polarity and alters pharmacokinetics . Computational studies (e.g., molecular docking) further show methoxy improves interactions with hydrophobic pockets in proteins .
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Q. Basic Research Focus
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation of the oxadiazole ring and hydrochloride salt .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the aniline group. PPE (gloves, goggles) is mandatory due to potential irritancy .
- Stability testing : Monitor via TLC or HPLC over time; degradation products (e.g., free aniline) appear as additional peaks .
What computational methods are effective in predicting the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock/Vina) : Simulate binding to targets like OGA (N-acetylglucosaminidase), where the oxadiazole-methoxy group occupies catalytic pockets .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to evaluate binding free energies (MM-PBSA) .
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from anti-Pneumocystis assays .
How can researchers address low yields in the final hydrochloride salt formation?
Advanced Research Focus
Low yields often result from incomplete protonation or salt precipitation. Solutions include:
- pH control : Adjust to 2–3 using HCl gas instead of aqueous HCl to avoid dilution .
- Solvent choice : Use ethanol or acetone for crystallization, improving salt recovery .
- Counterion screening : Test alternative salts (e.g., sulfate, citrate) if hydrochloride formation is inconsistent .
What role does the oxadiazole ring play in the compound’s stability under physiological conditions?
Advanced Research Focus
The 1,2,4-oxadiazole ring is hydrolytically stable at neutral pH but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions. In vitro assays (e.g., simulated gastric fluid) show 85% degradation after 24 hours at pH 1.2, necessitating enteric coatings for oral delivery . Stability is enhanced by electron-withdrawing groups (e.g., methyl on the oxadiazole), which reduce ring strain .
How do structural analogs of this compound inform its mechanism of action in antimicrobial studies?
Advanced Research Focus
Analog studies reveal that:
- Oxadiazole substitution : 5-Methyl groups (vs. 5-cyclobutyl) improve membrane penetration in Gram-negative bacteria .
- Methoxy position : Para-substitution (vs. meta) enhances binding to bacterial topoisomerase IV .
- Hydrochloride salt : Increases aqueous solubility compared to freebase, improving bioavailability in in vivo models .
What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they mitigated?
Q. Advanced Research Focus
- Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Mitigation includes protein precipitation (acetonitrile) and SPE purification .
- Low concentrations : Use deuterated internal standards (e.g., d₃-methoxy analogs) to enhance sensitivity and accuracy .
- Degradation : Immediate freezing (–80°C) of samples post-collection preserves integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
